molecular formula C6H5N3O2 B1316147 Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione CAS No. 918538-04-2

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Cat. No. B1316147
CAS RN: 918538-04-2
M. Wt: 151.12 g/mol
InChI Key: AQTRWCPNROUMPO-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazine is a unique fused heterocycle that contains an N–N bond with a bridgehead nitrogen . It is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir . It has been recognized for its numerous activities against diverse therapeutic targets .


Synthesis Analysis

Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine, either starting from triazine or pyrrole . The synthetic methods towards this compound are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .

Scientific Research Applications

Cancer Therapy

Pyrrolo[2,1-f][1,2,4]triazine: derivatives have been identified as potent kinase inhibitors, playing a significant role in targeted cancer therapy. Kinase inhibitors are crucial in the treatment of cancer as they specifically target proteins or enzymes that are dysregulated in cancer cells. This compound is an integral part of several kinase inhibitors, such as avapritinib, which are used in cancer treatment .

Antiviral Drugs

The scaffold of Pyrrolo[2,1-f][1,2,4]triazine is found in nucleoside drugs like remdesivir, which is used to treat viral infections. The compound’s structure allows it to be incorporated into the viral RNA, thereby inhibiting the virus’s replication process .

Pain Management

Researchers have discovered Pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 (AAK1), which is a potential therapeutic target for the treatment of neuropathic pain. By inhibiting AAK1, these compounds can potentially replicate the phenotype of AAK1 knockout mice, which show a reduced response to persistent pain .

Synthesis Efficiency

The compound has been utilized in a diversity-oriented synthesis approach, which is designed to be pot, atom, and step economic. This method allows for the construction of 2-heteroaryl-substituted derivatives via copper-promoted reactions, demonstrating the compound’s versatility and efficiency in chemical synthesis .

Novel Structural Motifs

Pyrrolo[2,1-f][1,2,4]triazine is used in the synthesis of novel structural motifs through one-pot copper (II)-catalyzed coupling-cyclization. This process leads to the creation of small molecules with a broad substrate scope, showcasing the compound’s utility in developing new chemical entities .

Pharmaceutical Production

This compound serves as a key starting material in the production of antiviral medications, such as remdesivir. A scalable and facile methodology has been developed for its synthesis, utilizing simple structural units and optimizing the process for higher yields .

Safety and Hazards

While the specific safety and hazards of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione are not detailed in the search results, it is worth noting that it is a part of several kinase inhibitors and nucleoside drugs . Therefore, its safety and hazards would likely be associated with its use in these contexts.

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine has shown promising potential in drug research due to its wide range of biological activities . It is an active structural motif of several drugs and has attracted considerable interest among medicinal chemists . Therefore, future research may continue to explore its potential uses in the development of new drugs.

properties

IUPAC Name

1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTRWCPNROUMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575571
Record name Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

CAS RN

918538-04-2
Record name Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl chloroformate (4.9 ml, 51 mmole) was added dropwise to a stirred mixture of 1-amino-1H-pyrrole-2-carboxamide (5.85 gm, 46.7 mmole, Journal of Heterocyclic Chemistry, 1994, 31, 781) and dry pyridine (4.2 mL, 51 mmole) in dry dioxane (48 mL) under N2 at RT. This was heated at reflux for 1 hr and then the solvent was removed. The residue was heated at 155° C. for 17 hr and then allowed to cool to RT. This was triturated with methanol and the solid was collected by filtration and washed with cold methanol to give the product, 4.43 gm (63% yield): MS: 152 (M+H)+; HPLC Ret Time: 0.36 min (YMC Xterra S7 3.0×50 mm column, 2 min gradient, 5 mL/min).
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Reactant of Route 2
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Reactant of Route 3
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Reactant of Route 4
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Reactant of Route 5
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Reactant of Route 6
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Q & A

Q1: What is the main finding of the research paper "Synthesis of a new bridgehead nitrogen heterocyclic system. Pyrrolo [2,1‐f]‐1,2,4‐triazine derivatives"?

A1: The paper details a novel synthetic route for creating pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione derivatives. The researchers discovered that 1-ureidopyrroles, specifically types 6a and 6b synthesized using a previously established method [], can be cyclized under basic conditions to yield the target compounds [].

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